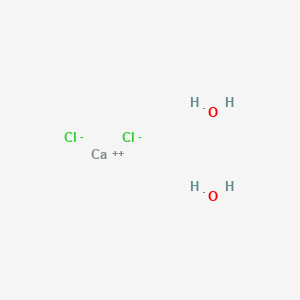

Calcium dichloride dihydrate

Description

Sinjarite is a mineral with formula of CaCl2·2H2O. The corresponding IMA (International Mineralogical Association) number is IMA1979-041. The IMA symbol is Snj.

Properties

Molecular Formula |

CaCl2H4O2 |

|---|---|

Molecular Weight |

147.01 g/mol |

IUPAC Name |

calcium;dichloride;dihydrate |

InChI |

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

InChI Key |

LLSDKQJKOVVTOJ-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Laboratory Applications of Calcium Dichloride Dihydrate for Researchers and Drug Development Professionals

Introduction: Calcium dichloride dihydrate (CaCl₂·2H₂O) is a versatile and cost-effective inorganic salt with a wide range of applications in research, scientific, and drug development laboratories. Its hygroscopic nature, ability to provide a source of calcium ions, and role in various biochemical and molecular processes make it an indispensable reagent. This technical guide provides an in-depth overview of its core laboratory uses, complete with quantitative data, detailed experimental protocols, and visual representations of key workflows and principles.

Core Properties and Specifications

This compound is a white, crystalline, and odorless solid that is highly soluble in water.[1] Its key properties are summarized below.

| Property | Value |

| Chemical Formula | CaCl₂·2H₂O |

| Molecular Weight | 147.01 g/mol [1] |

| Appearance | White crystalline granules or powder[1] |

| Solubility in Water | Highly soluble[1] |

| Melting Point | ~176°C (decomposes)[1] |

| CAS Number | 10035-04-8 |

For laboratory applications, particularly in drug development and molecular biology, the purity of this compound is critical. Several grades are available, each with specific impurity limits.

| Grade | Typical Purity | Key Characteristics |

| Technical Grade | 97-99% | Suitable for general applications like desiccants. |

| ACS/Reagent Grade | ≥99.0% | Meets the purity standards of the American Chemical Society for laboratory use. |

| USP/EP/BP Grade | ≥99.5% | Conforms to pharmacopeial standards for use in pharmaceutical manufacturing and formulations.[2] |

| Molecular Biology Grade | High Purity | Tested for the absence of DNases, RNases, and proteases. |

Key Laboratory Applications

The utility of this compound in a laboratory setting can be broadly categorized into several key areas:

-

Desiccant and Drying Agent: Due to its hygroscopic nature, it is widely used to maintain a dry environment in desiccators and to dry solvents and gases.[2]

-

Source of Calcium Ions in Biological Systems: Calcium ions are crucial for numerous biological processes, and this compound serves as a readily available source in cell culture media, buffers, and enzyme reactions.[3]

-

Molecular and Cell Biology Reagent: It is a key component in protocols for making bacterial cells competent for transformation and for the transfection of eukaryotic cells.[3]

-

Biochemical and Pharmaceutical Applications: It is used as a coagulating agent, a stabilizer for proteins and vaccines, and in the formulation of various drug products.

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data for various applications of this compound.

Table 1: Typical Concentrations for Solution Preparation

| Application | Concentration | Purpose |

| Bacterial Transformation | 50-100 mM | To induce competency in E. coli |

| Eukaryotic Cell Transfection | 2.0-2.5 M (stock solution) | Component of the calcium phosphate-DNA coprecipitate |

| Cell Culture Media | Varies by formulation (e.g., DMEM) | Source of essential calcium ions for cell growth and signaling |

| Alginate Bead Formation | 55 mM - 10% w/v | Cross-linking agent for alginate polymerization |

| Standard Solutions | 0.1 M, 1 M | For analytical chemistry and experimental controls |

Table 2: Purity Specifications for ACS Grade this compound

| Parameter | Specification |

| Assay | 99.0 - 107.0% |

| pH of 5% Solution at 25°C | 4.5 - 8.5 |

| Insoluble Matter | ≤ 0.01% |

| Heavy Metals (as Pb) | ≤ 5 ppm |

| Iron (Fe) | ≤ 0.001% |

| Magnesium (Mg) | ≤ 0.005% |

Experimental Protocols

Protocol 1: Preparation of Chemically Competent E. coli Cells

This protocol describes the use of calcium chloride to render E. coli cells competent for the uptake of plasmid DNA.

Materials:

-

E. coli strain

-

LB broth

-

Ice-cold, sterile 0.1 M Calcium Chloride (CaCl₂) solution

-

Ice-cold, sterile 0.1 M CaCl₂ with 15% glycerol

-

Sterile centrifuge tubes

-

Shaking incubator at 37°C

-

Spectrophotometer

-

Microcentrifuge tubes

Procedure:

-

Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

The next morning, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.35-0.4.[2]

-

Transfer the culture to sterile, ice-cold centrifuge tubes and place on ice for 10 minutes.

-

Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and gently resuspend the cell pellet in 20 mL of ice-cold 0.1 M CaCl₂ solution.

-

Incubate the suspension on ice for 20-30 minutes.

-

Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in 5 mL of ice-cold 0.1 M CaCl₂ with 15% glycerol.

-

Aliquot the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol 2: Calcium Phosphate-Mediated Transfection of Eukaryotic Cells

This method is a cost-effective way to introduce DNA into a variety of adherent eukaryotic cell lines.

Materials:

-

Adherent eukaryotic cells (e.g., HEK293)

-

Complete cell culture medium

-

Plasmid DNA

-

2.5 M CaCl₂ solution, sterile

-

2x HEPES-buffered saline (HBS), sterile

-

Sterile microcentrifuge tubes

-

Cell culture plates

Procedure:

-

The day before transfection, seed the cells so that they are 60-70% confluent on the day of transfection.[4]

-

About 3 hours before transfection, replace the old medium with fresh, complete medium.

-

For each transfection, prepare two sterile tubes:

-

Tube A: Mix the plasmid DNA with the 2.5 M CaCl₂ solution.

-

Tube B: Add an equal volume of 2x HBS.

-

-

While gently vortexing or bubbling Tube B, add the contents of Tube A dropwise. This is a critical step for the formation of a fine precipitate.

-

Incubate the mixture at room temperature for 20-30 minutes. The solution should become slightly opaque.

-

Add the calcium phosphate-DNA precipitate dropwise and evenly to the cells in the culture dish.

-

Gently swirl the plate to distribute the precipitate.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24 hours.

-

After 24 hours, remove the medium containing the precipitate and replace it with fresh, complete medium.

-

Analyze the cells for transient gene expression or begin selection for stable transfectants at 48-72 hours post-transfection.

Protocol 3: Use as a Desiccant in a Laboratory Desiccator

Anhydrous calcium chloride is an effective desiccant for maintaining a dry environment.

Materials:

-

Glass or plastic desiccator with a perforated plate

-

Anhydrous calcium chloride pellets or granules

-

Samples to be dried or stored

Procedure:

-

Ensure the desiccator is clean and dry.

-

Fill the bottom compartment of the desiccator with a layer of anhydrous calcium chloride.

-

Place the perforated plate over the desiccant.

-

Place the items to be dried or stored on the plate.

-

If a hot object is placed in the desiccator, leave the lid slightly ajar for a few minutes to allow the air to escape as it cools, preventing the formation of a vacuum.[5]

-

Seal the desiccator by sliding the lid on. If using a glass desiccator, a thin layer of grease on the ground glass rim can ensure an airtight seal.

-

The desiccant should be replaced when it becomes visibly hydrated or clumped.

Conclusion

This compound is a cornerstone chemical in a vast array of laboratory procedures, from fundamental molecular biology techniques to critical steps in drug formulation and development. Its effectiveness as a desiccant, a source of calcium ions, and a facilitator of DNA uptake is well-established. By understanding the specific requirements of each application, including the appropriate grade and concentration, researchers and scientists can effectively leverage the properties of this versatile compound to achieve reliable and reproducible results. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a professional laboratory setting.

References

A Comprehensive Technical Guide to Calcium Dichloride Dihydrate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and biological significance of Calcium Dichloride Dihydrate (CaCl₂·2H₂O) in scientific research.

This compound is a widely utilized inorganic salt with a critical role in a multitude of research and development applications. Its hygroscopic nature, high solubility in water, and the physiological importance of calcium ions make it an indispensable reagent in laboratories focused on molecular biology, cell culture, and drug formulation. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its use, and its involvement in key biological pathways.

Core Chemical and Physical Properties

This compound is a white, odorless crystalline solid. It is highly hygroscopic, readily absorbing moisture from the air to form a solution.[1][2] This property necessitates storage in tightly sealed containers.[1] The dissolution of calcium chloride in water is an exothermic process, releasing heat.[3]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | CaCl₂·2H₂O | [2][4] |

| Molecular Weight | 147.01 g/mol | [2][4][5] |

| Appearance | White crystalline granules or powder | [2][4] |

| Density | 1.85 g/cm³ | [2][6] |

| Melting Point | ~176°C (decomposes) | [4][7] |

| Boiling Point | >1600°C (of anhydrous form) | [8][9] |

| Solubility in Water | Highly soluble; approx. 74.5 g/100 mL at 20°C | [1][8] |

| pH (5% solution) | ~8.0 - 12 | [8][10] |

Experimental Protocols in Research

This compound is a cornerstone reagent in several routine yet critical laboratory techniques, from the preparation of competent bacterial cells for transformation to the transfection of eukaryotic cells for gene expression studies.

Laboratory Synthesis of Calcium Chloride

While commercially available in high purity, calcium chloride can be synthesized in a laboratory setting through the reaction of an acid and a base. A common method involves the reaction of calcium carbonate (limestone) with hydrochloric acid.[11][12]

Reaction: CaCO₃ + 2HCl → CaCl₂ + H₂O + CO₂[11][12]

A detailed protocol for producing this compound involves reacting hydrochloric acid with limestone powder, followed by purification and crystallization.[13][14]

Purification for Pharmaceutical and Research Applications

For many applications in drug development and molecular biology, high purity this compound is essential. Commercial grades can be purified to remove impurities such as iron and other heavy metals.[13] A patented method describes the purification of slightly alkaline calcium chloride by neutralizing it with phosphoric acid to a pH of about 6.5, which precipitates contaminants that can then be removed by filtration.[13]

Analytical Methods for Assay

The concentration and purity of a calcium chloride solution can be determined by various analytical methods. A common method is complexometric titration.

Protocol for Assay by Complexometric Titration: [10][15]

-

Accurately weigh approximately 2.5 g of this compound and dissolve it in 100 mL of water containing 5 mL of 10% hydrochloric acid.

-

Transfer the solution to a 250 mL volumetric flask and dilute to the mark with water.

-

Pipette a 50.0 mL aliquot into a beaker, add 75 mL of water, and while stirring, add 20 mL of 0.1 M EDTA from a burette.

-

Adjust the pH to above 12 with a 10% sodium hydroxide (B78521) solution.

-

Add approximately 300 mg of hydroxynaphthol blue indicator.

-

Continue the titration with the 0.1 M EDTA solution until the color changes to a distinct blue.

Calcium Phosphate-Mediated Transfection of Eukaryotic Cells

One of the most significant applications of calcium chloride in molecular biology is in the transfection of eukaryotic cells. The calcium phosphate (B84403) co-precipitation method is a cost-effective and widely used technique to introduce foreign DNA into cells.[16][17] The principle involves the formation of a calcium phosphate-DNA co-precipitate, which is taken up by the cells via endocytosis.[16][17]

Detailed Protocol for Transfection of Adherent Cells: [1]

This protocol is optimized for a 10 cm dish.

Reagents:

-

2.5 M CaCl₂ solution

-

Plasmid DNA (10-20 µg)

-

Sterile H₂O

-

2X HEPES-buffered saline (HBS), pH 7.05

Procedure:

-

Plate cells 4-6 hours prior to transfection to achieve optimal efficiency.

-

In a sterile tube, prepare the DNA-calcium chloride mixture by combining 10-20 µg of plasmid DNA with the appropriate volume of 2.5 M CaCl₂ and bringing the final volume up with sterile water.

-

In a separate tube, add an equal volume of 2X HBS.

-

Add the DNA-CaCl₂ mixture dropwise to the 2X HBS while gently vortexing or bubbling to ensure the formation of a fine precipitate.

-

Allow the mixture to sit at room temperature for 10-30 minutes.

-

Add the entire precipitate mixture dropwise and evenly over the plate of cells.

-

Incubate the cells overnight.

-

The following morning, remove the medium, wash the cells gently with PBS, and add fresh, warm growth medium.

Below is a visual representation of the calcium phosphate transfection workflow.

Role in Biological Systems and Drug Development

The calcium ion (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes.[6][7] The precise regulation of intracellular calcium concentration is critical for normal cellular function.

Calcium Signaling Pathways

Calcium signaling is initiated by an increase in the cytosolic concentration of Ca²⁺, which can be triggered by the influx of extracellular calcium or the release of calcium from intracellular stores like the endoplasmic reticulum.[6] This increase in Ca²⁺ concentration leads to the activation of various downstream effector proteins, including kinases, phosphatases, and transcription factors, ultimately modulating cellular responses such as gene expression, proliferation, muscle contraction, and neurotransmitter release.[5][7]

A simplified overview of a common calcium signaling pathway is depicted below.

Applications in Drug Formulation and Cell Culture

In the pharmaceutical industry, calcium chloride is used as an excipient in various formulations.[18] It can act as a stabilizer and is a source of calcium in intravenous solutions for treating hypocalcemia.[9][19][20]

In cell culture, calcium chloride is a crucial component of many media formulations.[21][22] It provides essential calcium ions for cell adhesion, growth, and signaling.[2][21] The concentration of calcium can significantly impact the behavior of certain cell types, such as keratinocytes.[23][24]

Safety and Handling

This compound is classified as an irritant, causing serious eye irritation.[21][25] It is important to handle the compound with appropriate personal protective equipment, including safety glasses and gloves.[26] Due to its hygroscopic nature, it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[27]

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. caissonlabs.com [caissonlabs.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. biofargo.com [biofargo.com]

- 5. news-medical.net [news-medical.net]

- 6. Calcium signaling - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium chloride holds an irreplaceable position in the modern chemical industry - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 10. drugfuture.com [drugfuture.com]

- 11. m.youtube.com [m.youtube.com]

- 12. News - Preparation Method of Calcium Chloride [toptionchem.com]

- 13. US2636807A - Purification of calcium chloride - Google Patents [patents.google.com]

- 14. CN101683997A - Method for producing calcium chloride dihydrate - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Calcium Phosphate Transfection of Eukaryotic Cells [bio-protocol.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. drugpatentwatch.com [drugpatentwatch.com]

- 19. drugs.com [drugs.com]

- 20. pharmaoffer.com [pharmaoffer.com]

- 21. 钙在细胞培养中的应用 [sigmaaldrich.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. promocell.com [promocell.com]

- 24. scientificlabs.co.uk [scientificlabs.co.uk]

- 25. Calcium enhances polyplex-mediated transfection efficiency of plasmid DNA in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scribd.com [scribd.com]

- 27. Calcium chloride, dihydrate | 10035-04-8 | Benchchem [benchchem.com]

structure of calcium dichloride dihydrate crystal

An In-depth Technical Guide to the Crystal Structure of Calcium Dichloride Dihydrate

Introduction

Calcium chloride (CaCl₂) is an ionic compound with a wide range of applications, from de-icing and dust control to a food additive and a desiccant in laboratory settings. It readily forms several hydrates, with the dihydrate (CaCl₂·2H₂O) being a common and stable form.[1][2] Understanding the precise three-dimensional arrangement of atoms within the crystal structure of calcium chloride dihydrate is crucial for researchers, scientists, and drug development professionals, as the crystal structure dictates its physical and chemical properties, including solubility, stability, and hygroscopicity. This technical guide provides a detailed overview of the crystal structure of calcium chloride dihydrate, also known by its mineral name, Sinjarite.[3][4][5]

Crystallographic Data

The crystal structure of calcium chloride dihydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The definitive crystallographic data was published by A. Leclaire and M. M. Borel in 1977.[3][6][7]

All quantitative crystallographic data are summarized in Table 1.

| Parameter | Value | Reference |

| Chemical Formula | CaCl₂·2H₂O | [3][4] |

| Molecular Weight | 147.01 g/mol | [3] |

| Mineral Name | Sinjarite | [3][4] |

| Crystal System | Orthorhombic | [8] |

| Space Group | Pbcn | [6] |

| Unit Cell Dimensions | a = 5.893 Åb = 7.469 Åc = 12.070 Å | [6] |

| Unit Cell Volume | 530 ų | [8] |

| Calculated Density | 1.85 g/cm³ |

Crystal Structure and Coordination Environment

The crystal structure of calcium chloride dihydrate is a polymeric arrangement of calcium cations, chloride anions, and water molecules. Each calcium ion (Ca²⁺) is coordinated by four chloride ions (Cl⁻) and two water molecules (H₂O).

The coordination geometry around the central calcium ion is a distorted octahedron. The two water molecules occupy cis positions in this octahedron, meaning they are adjacent to each other. The four chloride ions complete the coordination sphere. This arrangement results in chains of edge-sharing CaCl₄(H₂O)₂ octahedra that extend through the crystal lattice. The water molecules play a critical role in stabilizing the structure through hydrogen bonding with the chloride ions of neighboring chains, creating a robust three-dimensional network.

Caption: Coordination environment of the Ca²⁺ ion in the calcium chloride dihydrate crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a hydrated salt like calcium chloride dihydrate involves a precise experimental workflow. The following protocol is a generalized methodology based on standard crystallographic practices.[9][10]

Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination.

-

Method: Slow evaporation is a common technique. A saturated aqueous solution of calcium chloride is prepared at room temperature.

-

Procedure: The solution is placed in a vial, which is then covered with parafilm. A few small holes are poked into the parafilm to allow for slow, controlled evaporation of the solvent.

-

Environment: The vial is kept in a vibration-free environment to promote the growth of well-ordered crystals over several days or weeks. Due to the hygroscopic nature of CaCl₂, the process must be controlled to prevent deliquescence.[4]

Crystal Mounting and Data Collection

-

Crystal Selection: A suitable single crystal (typically <0.5 mm in any dimension) with sharp edges and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent water loss during the experiment.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[9]

-

The crystal is centered in the X-ray beam.

-

Initial diffraction images are collected to determine the unit cell parameters and the crystal system (e.g., orthorhombic).

-

A full data collection strategy is devised to measure the intensities of a large number of unique diffraction spots (reflections) by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the heavier atoms (Ca and Cl).

-

Structure Refinement: An atomic model is built based on the electron density map. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is fitted to the observed experimental data. The positions of the lighter atoms (O and H) are located and refined. The final refined structure results in the precise atomic coordinates, bond lengths, and bond angles presented in the crystallographic data.

Caption: General experimental workflow for crystal structure determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. publications.tno.nl [publications.tno.nl]

- 3. Calcium chloride, dihydrate | CaCl2.2H2O | CID 6093260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sinjarite, a New Mineral from Iraq [rruff.net]

- 5. calcium chloride dihydrate [chemister.ru]

- 6. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Calcium Dichloride Dihydrate for Researchers and Drug Development Professionals

Introduction

Calcium dichloride dihydrate (CaCl₂·2H₂O) is an inorganic salt with significant applications across various scientific disciplines, including pharmaceutical sciences and drug development. Its solubility in different solvents is a critical physicochemical property that influences its use in formulations, as a reagent in biological assays, and in various laboratory procedures. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and explores its relevance in the context of drug development, including its role in cellular processes.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 0 | 98[1] |

| 20 | 130[1] | |

| 60 | 326[1] | |

| 100 | 435[1] | |

| Ethanol | 0 | 18.3 (for anhydrous CaCl₂)[2][3] |

| 20 | 25.8 (for anhydrous CaCl₂)[2][3] | |

| 40 | 35.3 (for anhydrous CaCl₂)[2][3] | |

| 70 | 56.2 (for anhydrous CaCl₂)[2][3] | |

| 80 | 67[1] | |

| Methanol | 0 | 21.8 (for anhydrous CaCl₂)[2][3] |

| 20 | 29.2 (for anhydrous CaCl₂)[2][3] | |

| 40 | 38.5 (for anhydrous CaCl₂)[2][3] | |

| Acetone | 20 | 0.1 (for anhydrous CaCl₂)[2] |

| Pyridine | - | 16.6 g/kg[2] |

| Acetic Acid | - | Soluble[2] |

Qualitative Solubility Information:

-

Insoluble in: Liquid ammonia, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate[2].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. Several methods can be employed, with the choice depending on the required precision, the nature of the solvent, and the available equipment. The two primary approaches are the isothermal (equilibrium) and polythermal methods.[4]

Isothermal Equilibrium Method (Shake-Flask Method)

This is the most common and reliable method for determining thermodynamic (equilibrium) solubility.[5]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Detailed Methodology:

-

Sample Preparation: Add an excess of finely powdered this compound to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or a flask in a shaking water bath). The excess solid ensures that the solution becomes saturated.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[4][5] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved salt remains constant.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by filtration through a membrane filter (e.g., 0.45 µm) or by centrifugation followed by careful decantation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: Determine the concentration of this compound in the clear, saturated solution. Several analytical techniques can be used:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue corresponds to the amount of dissolved solute.[7][8][9]

-

Titrimetric Analysis: The concentration of chloride ions can be determined by titration with a standardized silver nitrate (B79036) solution (Mohr's method or Volhard's method). The concentration of calcium ions can be determined by complexometric titration with EDTA.

-

Spectroscopic Analysis: While not ideal for simple salts, if a suitable chromophore is present or can be formed, UV-Vis spectrophotometry can be used. Atomic absorption spectroscopy can be employed to determine the calcium concentration.

-

Chromatographic Analysis: Ion chromatography can be used to separate and quantify the calcium and chloride ions.[10]

-

-

Calculation: Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

Polythermal Method

This method determines the temperature at which a solution of a known composition becomes saturated.[4][11]

Principle: A suspension of a known composition (mass of solute and solvent) is heated at a controlled rate until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific concentration.

Detailed Methodology:

-

Sample Preparation: Prepare a series of sealed vials containing precisely weighed amounts of this compound and the solvent to create different known concentrations.

-

Heating and Observation: Place the vials in a controlled heating block with a viewing window. Heat the samples at a slow, constant rate (e.g., 0.1-1 °C/min) while continuously stirring or agitating.

-

Determination of Saturation Temperature: Visually or instrumentally (e.g., using a turbidity sensor) observe the point at which the last solid particle dissolves. This temperature is the saturation temperature for that specific concentration.

-

Data Analysis: Plot the saturation temperatures against the corresponding concentrations to construct a solubility curve.

Role in Drug Development and Relevant Workflows

Calcium chloride plays several important roles in the pharmaceutical and biotechnology industries.

Calcium Chloride in Pharmaceutical Formulations

High-purity calcium chloride is used in various pharmaceutical applications:

-

Source of Calcium: It is a key ingredient in intravenous solutions to treat calcium deficiencies.[12]

-

Excipient: In solid dosage forms, it can act as a tablet binder or aid in disintegration. Its solubility characteristics can be utilized to control the release rate of active pharmaceutical ingredients (APIs).[12]

-

Prolonging Drug Release: Calcium chloride is used to cross-link polymers like alginate to form microparticles for the prolonged release of water-soluble drugs.[13]

Workflow: Calcium Chloride-Mediated Cell Transfection

A critical application of calcium chloride in drug development research is in the genetic modification of cells. The calcium phosphate (B84403) transfection method is a widely used technique to introduce foreign DNA into mammalian cells.[14][15] The solubility and concentration of the calcium chloride solution are paramount for the successful formation of the DNA-calcium phosphate co-precipitate.

Below is a DOT script and the corresponding diagram illustrating the workflow of calcium chloride-mediated cell transfection.

Calcium Signaling Pathways in Drug Discovery

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. Dysregulation of calcium signaling is implicated in numerous diseases, making the components of these pathways attractive targets for drug development.[2]

The Phospholipase C (PLC) Signaling Pathway

One of the most important calcium signaling pathways is initiated by the activation of Phospholipase C (PLC).[16] This pathway is a common mechanism by which G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) transduce extracellular signals into intracellular calcium responses.

Below is a DOT script and the corresponding diagram illustrating the key steps of the PLC signaling pathway.

The solubility of this compound is a well-characterized property that is fundamental to its diverse applications in research and industry. For professionals in drug development, a thorough understanding of its solubility behavior in various solvents is essential for formulation design and for its effective use in critical laboratory techniques such as cell transfection. Furthermore, the broader context of calcium's role as a second messenger highlights the importance of understanding calcium signaling pathways for the discovery and development of novel therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for the accurate measurement and application of this important inorganic salt.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. remedypublications.com [remedypublications.com]

- 3. cusabio.com [cusabio.com]

- 4. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Calcium Chloride Modified Alginate Microparticles Formulated by the Spray Drying Process: A Strategy to Prolong the Release of Freely Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Calcium signaling - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Weight Disparity: Anhydrous vs. Dihydrate Calcium Chloride

A Technical Guide for Researchers in Drug Development

In the precise world of scientific research and pharmaceutical development, understanding the fundamental properties of chemical compounds is paramount. A seemingly minor variation, such as the hydration state of a salt, can have significant implications for experimental accuracy and product formulation. This technical guide provides an in-depth analysis of the molecular weight differences between anhydrous calcium chloride (CaCl₂) and its dihydrate form (CaCl₂·2H₂O), offering a clear comparison for laboratory and development applications.

Core Molecular Composition and Weight

The primary distinction between anhydrous and dihydrate calcium chloride lies in the presence of water molecules within the crystal structure of the latter. This directly influences their respective molecular weights. Anhydrous calcium chloride is the pure salt, devoid of water, while calcium chloride dihydrate has two water molecules associated with each formula unit of calcium chloride.

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of the elements involved:

These values are used to calculate the molecular weights of both forms of calcium chloride.

Comparative Data Summary

For ease of reference and direct comparison, the following table summarizes the key quantitative data for both anhydrous and dihydrate calcium chloride.

| Feature | Anhydrous Calcium Chloride | Calcium Chloride Dihydrate |

| Molecular Formula | CaCl₂[5][10][13] | CaCl₂·2H₂O[1][2] |

| Molar Mass ( g/mol ) | 110.98 g/mol [11][13] | 147.01 g/mol [1][2][7] |

| Composition | 1 x Ca, 2 x Cl | 1 x Ca, 2 x Cl, 4 x H, 2 x O |

Detailed Experimental Protocols

The determination of the molecular weights presented is based on established principles of chemistry and is confirmed through mass spectrometry.

Protocol for Molecular Weight Calculation:

-

Identify the Molecular Formula: Determine the precise chemical formula for the compound (e.g., CaCl₂ or CaCl₂·2H₂O).

-

Determine Atomic Weights: Obtain the standard atomic weights for each element present in the formula from a reliable source such as the IUPAC.

-

Calculate the Sum: Multiply the atomic weight of each element by the number of atoms of that element in the formula and sum the results.

-

Anhydrous Calcium Chloride (CaCl₂): (1 x 40.078) + (2 x 35.45) = 110.978 g/mol .

-

Water (H₂O): (2 x 1.008) + (1 x 15.999) = 18.015 g/mol .

-

Calcium Chloride Dihydrate (CaCl₂·2H₂O): 110.978 + (2 x 18.015) = 147.008 g/mol .

-

Visualization of the Hydration Process

To visually represent the relationship between the anhydrous and dihydrate forms of calcium chloride, the following diagram illustrates the addition of water molecules to the anhydrous salt.

This in-depth guide provides the necessary technical details for researchers and scientists to accurately account for the differences in molecular weight between anhydrous and dihydrate calcium chloride in their experimental designs and product development processes. The provided data and visualizations serve as a quick and reliable reference for laboratory professionals.

References

- 1. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Calcium - Wikipedia [en.wikipedia.org]

- 3. ck12.org [ck12.org]

- 4. Chlorine - Wikipedia [en.wikipedia.org]

- 5. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 6. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to Calcium Dichloride Dihydrate for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Properties, Safety, and Applications of Calcium Dichloride Dihydrate

Introduction

Calcium chloride dihydrate (CaCl₂·2H₂O) is an inorganic salt with profound significance across various scientific disciplines, particularly in the realms of molecular biology, cell culture, and pharmaceutical sciences. This technical guide provides a comprehensive overview of calcium chloride dihydrate, including its chemical and physical properties, detailed safety information, and its critical applications in experimental research and drug development. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound is essential for its effective and safe utilization.

Core Data Presentation

Chemical and Physical Properties

The fundamental properties of calcium chloride dihydrate are summarized in the table below, offering a quick reference for laboratory applications.

| Property | Value | Citations |

| CAS Number | 10035-04-8 | [1][2][3] |

| Molecular Formula | CaCl₂·2H₂O | [2][4][5] |

| Molecular Weight | 147.01 g/mol | [2][6] |

| Appearance | White, odorless, hygroscopic crystalline solid/powder/flakes | [2][4] |

| Melting Point | 176 °C (decomposes) | [7][8] |

| Solubility in Water | 740 g/L at 20°C | [9] |

| Density | 1.85 g/cm³ at 20°C | [9][10] |

| pH | 4.5 - 8.5 (5% solution at 25°C) | [7] |

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of calcium chloride dihydrate is paramount for its handling in a laboratory setting. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).

| Hazard Category | Description | Citations |

| Hazard Identification | Causes serious eye irritation (GHS Category 2A). May cause skin and respiratory tract irritation. Harmful if swallowed. | [4][11][12] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. Skin: Wash with plenty of soap and water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. | [9][11][13] |

| Handling and Storage | Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place in a tightly closed container. The material is hygroscopic. | [11][13][14] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, gloves, and a NIOSH-approved respirator with a dust cartridge are recommended. | [4] |

| Incompatibility | Strong oxidizing agents, methyl vinyl ether, water, zinc, bromine trifluoride, mixtures of lime and boric acid, and barium chloride. Metals will slowly corrode in aqueous solutions. | [11][14] |

Experimental Protocols

Calcium chloride dihydrate is a cornerstone reagent in several fundamental molecular and cellular biology techniques. Its applications range from facilitating DNA uptake by cells to modulating cellular environments.

Preparation of Chemically Competent E. coli for Transformation

The calcium chloride method is a widely used and cost-effective technique for preparing competent E. coli cells for plasmid DNA transformation.[1][2] The divalent calcium ions are thought to disrupt the cell membrane, creating pores that allow for the uptake of DNA.[3]

Methodology:

-

Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth and grow at 37°C with shaking to an optical density at 600 nm (OD600) of 0.35-0.4.[11]

-

Transfer the culture to pre-chilled, sterile 50 mL polypropylene (B1209903) tubes and incubate on ice for 10 minutes.

-

Centrifuge the cells at 4,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and resuspend the cell pellet in 20 mL of ice-cold, sterile 50 mM CaCl₂ solution.[11]

-

Incubate the suspension on ice for 20 minutes.[11]

-

Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.

-

Decant the supernatant and resuspend the final cell pellet in 2.5 mL of ice-cold 50 mM CaCl₂. For long-term storage, use a solution of 50 mM CaCl₂ containing 10% glycerol (B35011).[11]

-

Aliquot the competent cells into pre-chilled microcentrifuge tubes and either use immediately or freeze in liquid nitrogen for storage at -80°C.[11]

Calcium Phosphate-Mediated Transfection of Mammalian Cells

This method relies on the formation of a calcium phosphate-DNA co-precipitate, which is taken up by mammalian cells, presumably via endocytosis.[15] It is a versatile technique for both transient and stable transfections.[15]

Methodology:

-

Cell Preparation: One day prior to transfection, plate logarithmically growing cells in a 10 cm dish such that they are 50-60% confluent on the day of transfection.[16]

-

Solution Preparation:

-

Precipitate Formation: While gently bubbling air through Solution B, add Solution A dropwise. A fine, opalescent precipitate should form.[15][18]

-

Incubate the mixture at room temperature for 20-30 minutes.[15][17]

-

Transfection: Add the DNA-calcium phosphate (B84403) co-precipitate dropwise to the cell culture medium. Gently swirl the plate to distribute the precipitate evenly.

-

Incubate the cells overnight at 37°C.

-

The following day, remove the medium containing the precipitate and replace it with fresh culture medium.

-

Assay for gene expression 48-72 hours post-transfection.[16] For some cell types, a glycerol or DMSO shock after the incubation period can increase transfection efficiency.[18]

Use in Cell Culture Media

Calcium is an essential ion in cell culture, playing a vital role in cell adhesion, signaling, and membrane stability.[19] Calcium chloride dihydrate is a common supplement in cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM), to provide the necessary calcium ions.[20] The concentration of calcium can significantly impact cell proliferation and differentiation, particularly for sensitive cell types like primary human epidermal keratinocytes.[21][22]

Methodology for Adjusting Calcium Concentration:

-

Prepare a sterile, concentrated stock solution of calcium chloride dihydrate in cell culture-grade water (e.g., 0.5 M).[21]

-

Use a calcium-free formulation of the desired base medium.

-

Add the appropriate volume of the sterile calcium chloride stock solution to the calcium-free medium to achieve the desired final calcium concentration.

-

Sterile-filter the final medium before use to prevent contamination.[22]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Preparation of Competent E. coli

The following diagram illustrates the key steps in the preparation of chemically competent E. coli using the calcium chloride method.

Signaling Pathway: Phospholipase C (PLC) Pathway

Calcium ions are critical second messengers in numerous intracellular signaling cascades. The Phospholipase C (PLC) pathway is a common mechanism for increasing cytosolic calcium concentration.[23]

Conclusion

Calcium chloride dihydrate is a versatile and indispensable compound in modern research and drug development. Its utility in fundamental techniques such as bacterial transformation and mammalian cell transfection, coupled with its role as a crucial component of cell culture media, underscores its importance. A thorough understanding of its properties and adherence to safety protocols are essential for its effective application. The detailed methodologies and visual workflows provided in this guide aim to equip researchers and scientists with the necessary knowledge to confidently and safely utilize calcium chloride dihydrate in their experimental endeavors.

References

- 1. Chemically Competent Cell Preparation [Calcium Chloride Method] [protocols.io]

- 2. emmb.engin.umich.edu [emmb.engin.umich.edu]

- 3. utminers.utep.edu [utminers.utep.edu]

- 4. resources.finalsite.net [resources.finalsite.net]

- 5. Calcium chloride, dihydrate, 99% 10035-04-8 India [ottokemi.com]

- 6. zymoresearch.com [zymoresearch.com]

- 7. Calcium chloride holds an irreplaceable position in the modern chemical industry - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. What is Calcium Chloride Hydrate used for? [synapse.patsnap.com]

- 10. Calcium chloride - Wikipedia [en.wikipedia.org]

- 11. Transformation of E. coli (calcium chloride method) [kuchem.kyoto-u.ac.jp]

- 12. drugpatentwatch.com [drugpatentwatch.com]

- 13. The Hidden Power of Calcium Chloride: Beyond De-Icing | Chemrich Global [chemrichgroup.com]

- 14. dialmedsupply.com [dialmedsupply.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Calcium Phosphate Transfection - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]

- 17. med.upenn.edu [med.upenn.edu]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. caissonlabs.com [caissonlabs.com]

- 20. selleckchem.com [selleckchem.com]

- 21. promocell.com [promocell.com]

- 22. researchgate.net [researchgate.net]

- 23. Calcium signaling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Theoretical Yield Calculation Using Calcium Chloride Dihydrate

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of chemical reactions involving calcium chloride dihydrate (CaCl₂·2H₂O). Designed for researchers, scientists, and professionals in drug development, this document outlines the core concepts of stoichiometry, the role of hydrates in chemical calculations, and detailed experimental protocols for common precipitation reactions.

Core Concepts in Theoretical Yield Calculation

The theoretical yield represents the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction goes to completion without any losses.[1][2] This calculation is fundamental in chemistry and is governed by the principles of stoichiometry.

1.1 Stoichiometry and the Balanced Chemical Equation

Stoichiometry is the quantitative study of the relationships between reactants and products in a chemical reaction. The foundation of stoichiometric calculations is a balanced chemical equation, which provides the molar ratios in which substances react and are produced.[3][4]

1.2 The Role of Hydrates in Stoichiometry

Hydrates are compounds that have a specific number of water molecules incorporated into their crystal structure.[5][6] Calcium chloride dihydrate (CaCl₂·2H₂O) is a common example. When calculating the molar mass of a hydrate (B1144303), the mass of the water molecules of hydration must be included.[7][8] However, in many aqueous reactions, these water molecules become part of the solvent and do not participate directly in the chemical transformation of the anhydrous salt.[9] It is crucial to use the full molar mass of the hydrate to convert the starting mass into moles.[9]

1.3 Identifying the Limiting Reactant

In most chemical reactions, reactants are not present in exact stoichiometric amounts. The limiting reactant is the one that is completely consumed first, thereby limiting the amount of product that can be formed.[10][11] The theoretical yield is always determined by the initial amount of the limiting reactant.[1][12]

Generalized Workflow for Theoretical Yield Calculation

The process of calculating the theoretical yield from a hydrated salt like calcium chloride dihydrate follows a systematic procedure.

Caption: Logical workflow for calculating theoretical yield.

Experimental Protocols and Data Presentation

This section details the experimental procedures for two common precipitation reactions involving calcium chloride dihydrate and provides sample data for theoretical yield calculations.

3.1 Reaction of Calcium Chloride Dihydrate with Sodium Carbonate

This reaction is a classic example of a precipitation reaction that produces calcium carbonate, a widely used compound.

Balanced Chemical Equation: CaCl₂·2H₂O(aq) + Na₂CO₃(aq) → CaCO₃(s) + 2NaCl(aq) + 2H₂O(l)[13]

Caption: Reaction pathway for the formation of calcium carbonate.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Accurately weigh approximately 2.97 g of calcium chloride dihydrate (CaCl₂·2H₂O) and record the exact mass.[7]

-

Dissolve the CaCl₂·2H₂O in 50 mL of deionized water in a 250 mL beaker.

-

In a separate beaker, weigh an excess amount of sodium carbonate (Na₂CO₃), for instance, 3.0 g, and dissolve it in 50 mL of deionized water.

-

-

Reaction and Precipitation:

-

Slowly add the sodium carbonate solution to the calcium chloride solution while continuously stirring with a glass rod.

-

A white precipitate of calcium carbonate (CaCO₃) will form immediately.[14]

-

-

Isolation and Drying of Product:

-

Set up a vacuum filtration apparatus with a Büchner funnel and a pre-weighed piece of filter paper.[10]

-

Wet the filter paper with deionized water to ensure a good seal.

-

Pour the reaction mixture into the funnel and filter the precipitate.

-

Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities (NaCl).

-

Carefully remove the filter paper containing the precipitate and place it on a watch glass.

-

Dry the precipitate in a drying oven at 110°C until a constant mass is achieved.

-

-

Data Collection:

-

Allow the dried precipitate and filter paper to cool to room temperature in a desiccator.

-

Weigh the filter paper and the dried calcium carbonate. The difference between this mass and the initial mass of the filter paper is the actual yield.

-

Data for Theoretical Yield Calculation:

| Parameter | Symbol | Value | Unit |

| Mass of CaCl₂·2H₂O | m_CaCl2_dihydrate | 2.97 | g |

| Molar Mass of CaCl₂·2H₂O | MM_CaCl2_dihydrate | 147.01 | g/mol |

| Molar Mass of CaCO₃ | MM_CaCO3 | 100.09 | g/mol |

| Actual Yield of CaCO₃ | m_actual | 1.85 | g |

Calculation Example:

-

Moles of CaCl₂·2H₂O:

-

Moles = 2.97 g / 147.01 g/mol = 0.0202 moles

-

-

Moles of CaCO₃ (from stoichiometry):

-

The reaction has a 1:1 mole ratio between CaCl₂·2H₂O and CaCO₃.[7]

-

Moles of CaCO₃ = 0.0202 moles

-

-

Theoretical Yield of CaCO₃:

-

Theoretical Yield = 0.0202 moles * 100.09 g/mol = 2.02 g

-

3.2 Reaction of Calcium Chloride Dihydrate with Potassium Oxalate (B1200264) Monohydrate

This reaction produces calcium oxalate monohydrate, another insoluble salt. This example is useful as both the reactant and product are hydrates.

Balanced Chemical Equation: CaCl₂·2H₂O(aq) + K₂C₂O₄·H₂O(aq) → CaC₂O₄·H₂O(s) + 2KCl(aq) + 2H₂O(l)[15][16]

Caption: Reaction pathway for the formation of calcium oxalate.

Experimental Protocol:

The experimental protocol is similar to the one described in section 3.1, with potassium oxalate monohydrate (K₂C₂O₄·H₂O) used in place of sodium carbonate. The resulting precipitate is calcium oxalate monohydrate (CaC₂O₄·H₂O).

Data for Theoretical Yield Calculation:

| Parameter | Symbol | Value | Unit |

| Mass of CaCl₂·2H₂O | m_CaCl2_dihydrate | 1.0619 | g |

| Mass of K₂C₂O₄·H₂O | m_K2C2O4_monohydrate | 2.0204 | g |

| Molar Mass of CaCl₂·2H₂O | MM_CaCl2_dihydrate | 147.01 | g/mol |

| Molar Mass of K₂C₂O₄·H₂O | MM_K2C2O4_monohydrate | 184.23 | g/mol |

| Molar Mass of CaC₂O₄·H₂O | MM_CaC2O4_monohydrate | 146.11 | g/mol |

| Actual Yield of CaC₂O₄·H₂O | m_actual | 0.9524 | g |

Calculation Example:

-

Moles of Reactants:

-

Moles of CaCl₂·2H₂O = 1.0619 g / 147.01 g/mol = 0.007223 moles

-

Moles of K₂C₂O₄·H₂O = 2.0204 g / 184.23 g/mol = 0.01097 moles

-

-

Identify Limiting Reactant:

-

The reaction stoichiometry is 1:1.

-

Since there are fewer moles of CaCl₂·2H₂O (0.007223) compared to K₂C₂O₄·H₂O (0.01097), calcium chloride dihydrate is the limiting reactant.[15]

-

-

Moles of CaC₂O₄·H₂O (from stoichiometry):

-

Moles of CaC₂O₄·H₂O = Moles of CaCl₂·2H₂O = 0.007223 moles

-

-

Theoretical Yield of CaC₂O₄·H₂O:

-

Theoretical Yield = 0.007223 moles * 146.11 g/mol = 1.055 g

-

Summary and Conclusion

Accurate calculation of theoretical yield is essential for evaluating reaction efficiency, optimizing processes, and ensuring the economic viability of chemical syntheses. When working with hydrated reagents such as calcium chloride dihydrate, it is imperative to account for the water of hydration in the molar mass calculation to correctly determine the number of moles of the reactant. This guide provides the foundational knowledge, a systematic workflow, and practical experimental protocols to enable researchers and scientists to perform these calculations with precision and confidence.

References

- 1. homework.study.com [homework.study.com]

- 2. homework.study.com [homework.study.com]

- 3. or01001812.schoolwires.net [or01001812.schoolwires.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydrates & Anhydrates | Definition, Formula & Examples - Lesson | Study.com [study.com]

- 7. physicsforums.com [physicsforums.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. secure.expertsmind.com [secure.expertsmind.com]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. wyzant.com [wyzant.com]

- 12. brainly.com [brainly.com]

- 13. Solved Table 2. DATA COLLECTION. Procedure Step: Mass, | Chegg.com [chegg.com]

- 14. quora.com [quora.com]

- 15. Solved Theoretical yield Trial 1: calcium chloride dihydrate | Chegg.com [chegg.com]

- 16. Solved calcium chloride dihydrate reactant mass in | Chegg.com [chegg.com]

The Gateway to Genetic Engineering: A Technical Guide to Calcium Chloride-Mediated Transformation

For Researchers, Scientists, and Drug Development Professionals

The ability to introduce foreign DNA into a host organism is a cornerstone of modern molecular biology and a critical tool in drug development and scientific research. Among the various techniques developed for this purpose, calcium chloride-mediated transformation of bacteria remains a fundamental and widely practiced method due to its simplicity and cost-effectiveness. This in-depth technical guide explores the discovery, history, and core principles of this pivotal technique, providing detailed experimental protocols and quantitative data to empower researchers in their experimental endeavors.

A Historical Perspective: From Discovery to Refinement

The journey of artificial transformation began with Frederick Griffith's 1928 discovery of the "transforming principle," which was later identified as DNA by Avery, MacLeod, and McCarty in 1944.[1][2] However, it was not until 1970 that a reliable method for artificially inducing competence in Escherichia coli, a workhorse of molecular biology, was developed.

The Breakthrough of Mandel and Higa (1970): Morton Mandel and Akiko Higa discovered that treating E. coli cells with a cold calcium chloride solution made them susceptible to taking up bacteriophage λ DNA.[3][4][5] This simple yet revolutionary technique, often referred to as the CaCl2 method, opened the door for the routine introduction of foreign DNA into bacteria.[6]

Subsequent Optimizations: Following this discovery, several researchers worked on refining the protocol to increase transformation efficiency. Notably, Douglas Hanahan in 1983 published an optimized method that included the use of other divalent cations like magnesium and manganese, as well as dimethyl sulfoxide (B87167) (DMSO), significantly boosting the yield of transformants.[3][7][8] These refinements have led to transformation efficiencies ranging from 10⁵ to 10⁹ transformants per microgram of plasmid DNA.[7][8]

The Underlying Mechanism: How Calcium Chloride Facilitates DNA Uptake

The precise mechanism of calcium chloride-mediated transformation is a physicochemical process that involves several key steps to overcome the natural barriers of the bacterial cell.[9][10]

-

Neutralization of Charges: Both the DNA backbone and the lipopolysaccharide (LPS) layer of the bacterial outer membrane are negatively charged, leading to electrostatic repulsion.[1][9] Positively charged calcium ions (Ca²⁺) are thought to neutralize these negative charges, creating an electrostatically neutral environment that allows the DNA to come into closer proximity with the cell surface.[1][5]

-

Adhesion and Competence: The cold calcium chloride treatment, coupled with a subsequent incubation on ice, is believed to induce a transient state of "competence" in the bacterial cells. During this time, the fluidity of the cell membrane is reduced, and the calcium ions are thought to facilitate the binding of DNA to the cell surface.[9][11] It is hypothesized that the Ca²⁺ ions form a bridge between the negatively charged phosphates of the DNA and the LPS.

-

Heat Shock and DNA Entry: The critical heat shock step, a brief exposure to an elevated temperature (typically 42°C), creates a thermal imbalance across the cell membrane.[5][11] This is thought to create transient pores or channels in the cell membrane, allowing the adhered DNA to be taken up by the cell.[1] The subsequent rapid cooling on ice is believed to close these pores, trapping the DNA inside.

Quantitative Analysis of Transformation Efficiency

The efficiency of calcium chloride-mediated transformation is influenced by several factors. The following tables summarize key quantitative data from various studies, highlighting the impact of different parameters on the number of transformants obtained.

| Parameter | Condition | Transformation Efficiency (transformants/µg DNA) | Reference |

| Calcium Chloride Concentration | 50 mM CaCl₂ | 10⁶ | [12] |

| 75 mmol/l CaCl₂ | 10⁸ | [13] | |

| 0.1 M CaCl₂ | Not specified, but a common concentration in protocols | [11][14] | |

| Incubation Time in CaCl₂ | Immediate use after treatment | Baseline | [9] |

| 12-24 hours at 4°C | 4-6 times more efficient | [2][9] | |

| Heat Shock Duration | 45 seconds | Sufficient for effective transformation | [6] |

| 90 seconds | No significant difference from 45 seconds | [6] | |

| 3 minutes | Effective in some protocols | [14] | |

| Addition of Other Reagents | Calcium alone | 10⁶ | [9] |

| Calcium and Rubidium | 10⁷ | [10] | |

| Magnesium in growth media | 15- to 20-fold increase | [9] | |

| 15% Glycerol in CaCl₂ solution | 10 to 30 times increase | [13] |

Detailed Experimental Protocols

The following are detailed methodologies for preparing competent cells and performing calcium chloride transformation, based on established protocols.

Preparation of Competent Cells (Calcium Chloride Method)

This protocol is a standard method for preparing chemically competent E. coli cells.

Materials:

-

E. coli strain of choice

-

LB broth

-

Ice-cold, sterile 0.1 M CaCl₂ solution

-

Ice-cold, sterile 0.1 M CaCl₂ with 15% (v/v) glycerol

-

Sterile centrifuge tubes

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 500 mL flask.

-

Incubate at 37°C with vigorous shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.3-0.4.[14]

-

Transfer the culture to a sterile, pre-chilled 50 mL centrifuge tube and incubate on ice for 10-30 minutes.

-

Pellet the cells by centrifugation at 4000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and resuspend the cell pellet in 20 mL of ice-cold 0.1 M CaCl₂.

-

Incubate the suspension on ice for at least 30 minutes.

-

Pellet the cells again by centrifugation at 4000 x g for 10 minutes at 4°C.

-

Decant the supernatant and gently resuspend the cell pellet in 2 mL of ice-cold 0.1 M CaCl₂ with 15% glycerol.

-

Aliquot 50-100 µL of the competent cell suspension into pre-chilled microcentrifuge tubes.

-

Flash-freeze the aliquots in liquid nitrogen and store at -80°C until use.

Transformation Protocol

This protocol describes the process of introducing plasmid DNA into the prepared competent cells.

Materials:

-

Aliquots of competent cells (from the previous protocol)

-

Plasmid DNA (1-10 ng in a small volume, e.g., 1-5 µL)

-

LB broth

-

LB agar (B569324) plates containing the appropriate antibiotic for selection

-

Water bath set to 42°C

-

Ice

Procedure:

-

Thaw an aliquot of competent cells on ice.

-

Add 1-5 µL of the plasmid DNA solution directly to the competent cells. Gently mix by tapping the tube.

-

Incubate the cell-DNA mixture on ice for 30 minutes.

-

Heat shock the cells by placing the tube in a 42°C water bath for 45-90 seconds.[3] The exact time can be optimized for the specific strain and plasmid.

-

Immediately transfer the tube back to ice and incubate for 2 minutes.

-

Add 900 µL of pre-warmed (37°C) LB broth to the tube.

-

Incubate the tube at 37°C for 1 hour with gentle shaking. This "recovery" period allows the cells to express the antibiotic resistance gene from the plasmid.

-

Plate 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.

-

Incubate the plate overnight at 37°C.

-

The following day, colonies containing the transformed plasmid will be visible.

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the process, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of DNA uptake and the experimental workflow.

Caption: Proposed mechanism of calcium chloride-mediated DNA transformation in bacteria.

Caption: Experimental workflow for calcium chloride transformation of bacteria.

References

- 1. Calcium chloride transformation - Wikipedia [en.wikipedia.org]

- 2. asm.org [asm.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Bacterial transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A comparison and optimization of methods and factors affecting the transformation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hanahan Method for Preparation and Transformation of Competent Escherichia coli: High-Efficiency Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation [frontiersin.org]

- 10. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. Transformation of E. coli (calcium chloride method) [kuchem.kyoto-u.ac.jp]

- 13. (PDF) An improved calcium chloride method preparation and transformation of competent cells (2010) | Xiaowei Li | 37 Citations [scispace.com]

- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

The Cornerstone of Molecular Cloning: An In-depth Technical Guide to Calcium Chloride-Mediated Transformation

For Researchers, Scientists, and Drug Development Professionals

The introduction of foreign DNA into a host organism, a process known as transformation, is a foundational technique in modern molecular biology and a critical step in the development of novel therapeutics. Among the various methods developed to artificially induce competence in bacteria, calcium chloride (CaCl2)-mediated transformation remains a widely used, cost-effective, and reliable technique. This in-depth technical guide elucidates the core principles of this method, provides detailed experimental protocols, and presents quantitative data to empower researchers in achieving efficient and reproducible transformation outcomes.

Fundamental Principles: Overcoming the Cellular Barriers

Bacterial transformation is a two-phase process involving the binding and uptake of extracellular DNA and its subsequent establishment as a stable genetic element within the cell.[1][2] The cell envelope of Gram-negative bacteria like Escherichia coli presents a formidable barrier to the entry of large, negatively charged DNA molecules. This barrier is composed of an outer membrane containing lipopolysaccharides (LPS), a thin peptidoglycan layer, and an inner cytoplasmic membrane.[3][4] Both the DNA backbone and the bacterial cell surface carry a net negative charge, resulting in electrostatic repulsion that prevents DNA from approaching the cell.[5][6]

Calcium chloride-mediated transformation elegantly overcomes these hurdles through a combination of chemical and physical manipulations.

The Role of Calcium Chloride: Neutralization and Membrane Perturbation

The primary role of divalent calcium ions (Ca²⁺) is to neutralize the negative charges on both the plasmid DNA and the bacterial cell surface.[7] By forming complexes with the phosphate (B84403) groups of the DNA and the lipopolysaccharides on the outer membrane, Ca²⁺ ions effectively shield the repulsive forces, allowing the DNA to come into close proximity with the cell.[5][8] This interaction is crucial for the initial adsorption of DNA onto the cell surface.[2][9]

Beyond charge neutralization, CaCl₂ treatment is believed to weaken the cell membrane, creating pores or channels through which the DNA can pass.[2][8] The precise mechanism is not fully elucidated, but it is hypothesized that the Ca²⁺ ions disrupt the structure of the lipid bilayer, increasing its permeability.[5]

The Criticality of Low Temperature Incubation

Incubating the cells in a cold CaCl₂ solution is a critical step that enhances transformation efficiency. The low temperature congeals the cell membrane, reducing its fluidity.[2] This is thought to stabilize the association of the Ca²⁺-DNA complexes with the cell surface and may also contribute to the destabilization of the membrane structure, priming it for the subsequent heat shock.[2] Prolonged incubation on ice, ranging from 30 minutes to 24 hours, has been shown to significantly increase the competency of the cells.[1][10]

The Heat Shock Step: Driving DNA Uptake

The heat shock is a brief but crucial step where the chilled cells are rapidly exposed to a higher temperature, typically 42°C.[11][12] This sudden temperature shift is believed to create a thermal imbalance across the cell membrane, which acts as a driving force for the entry of the DNA into the cytoplasm.[5][7] The heat shock is thought to further increase the permeability of the cell membrane, potentially by creating transient pores.[7][13] Following the heat shock, the cells are immediately returned to ice to restore the membrane integrity.

Experimental Protocols

The following protocols provide a detailed methodology for preparing competent E. coli cells and performing calcium chloride-mediated transformation.

Preparation of Chemically Competent E. coli Cells

This protocol is adapted from several standard laboratory procedures.[14][15][16]

Materials:

-

E. coli strain (e.g., DH5α, JM109)

-

Luria-Bertani (LB) broth

-

Ice-cold, sterile 0.1 M Calcium Chloride (CaCl₂) solution

-

Ice-cold, sterile 0.1 M CaCl₂ with 15% glycerol (B35011) (for long-term storage)

-

Sterile centrifuge tubes (50 mL)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Shaking incubator

-

Refrigerated centrifuge

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 500 mL flask.

-

Incubate at 37°C with vigorous shaking (200-250 rpm) until the culture reaches the mid-log phase of growth, corresponding to an optical density at 600 nm (OD₆₀₀) of 0.35-0.4.[14][17] This is a critical step as cells in this phase are more amenable to transformation.[10]

-

Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes and place on ice for 10-20 minutes.

-

Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and resuspend the cell pellet in 20 mL of ice-cold 0.1 M CaCl₂ solution. Ensure the pellet is fully resuspended by gentle pipetting.

-

Incubate the cell suspension on ice for 20-30 minutes.

-

Centrifuge the cells again at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the cell pellet in 2 mL of ice-cold 0.1 M CaCl₂ with 15% glycerol.

-

Aliquot 50-200 µL of the competent cell suspension into pre-chilled, sterile microcentrifuge tubes.

-

Flash-freeze the aliquots in liquid nitrogen and store at -80°C for long-term use. For immediate use, cells can be kept on ice for up to 24 hours; competency may even increase during this period.[1][10]

Transformation of Competent Cells

This protocol outlines the steps for introducing plasmid DNA into the prepared competent cells.[8][14][18]

Materials:

-

Aliquots of competent E. coli cells

-

Plasmid DNA (1-10 ng)

-

LB broth or SOC medium

-

LB agar (B569324) plates containing the appropriate antibiotic for selection

-

Water bath at 42°C

-

Ice

-

Incubator at 37°C

Procedure:

-

Thaw an aliquot of competent cells on ice.

-

Add 1-10 ng of plasmid DNA (typically in a volume of 1-5 µL) to the competent cells. Gently mix by flicking the tube.

-

Incubate the cell-DNA mixture on ice for 30 minutes.

-

Heat shock the mixture by placing the tube in a 42°C water bath for 45-90 seconds. The duration is critical and may need optimization for different strains.[12]

-

Immediately transfer the tube back to ice for 2 minutes.

-

Add 250-900 µL of pre-warmed (37°C) LB broth or SOC medium to the tube.

-

Incubate the tube at 37°C for 1 hour with gentle shaking. This recovery step allows the cells to repair their membranes and express the antibiotic resistance gene encoded by the plasmid.[13]

-

Plate 50-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic.

-

Incubate the plates overnight at 37°C.

-

The following day, colonies containing the transformed plasmid will be visible.

Quantitative Data on Transformation Efficiency

Transformation efficiency is a measure of the number of colony-forming units (CFU) produced per microgram of plasmid DNA. Several factors can influence this efficiency. The following tables summarize key quantitative data from various studies.

| Parameter | Condition | Effect on Transformation Efficiency | Reference(s) |

| CaCl₂ Concentration | 0.1 M | Optimal for many E. coli strains | [1][6] |

| 0.05 M | Lower efficiency than 0.1 M | [6] | |

| 0.15 M | Variable, can decrease efficiency | [6] | |

| Incubation on Ice | 24 hours in CaCl₂ | 4-6 times more efficient than immediate use | [1][2] |

| Heat Shock Temperature | 30-32°C | Optimal for DNA uptake in some studies | [19] |

| 42°C | Commonly used and effective | [8][14] | |

| Growth Phase | Mid-log phase (OD₆₀₀ 0.35-0.4) | Maximum competency | [14][17] |

| Magnesium in Growth Media | Present | 15- to 20-fold increase | [1][2] |

Table 1: Factors Influencing Calcium Chloride Transformation Efficiency.

| Method | Typical Transformation Efficiency (CFU/µg DNA) | Reference(s) |

| Standard CaCl₂ Method | 10⁵ - 10⁷ | [12][14][20] |

| Hanahan's Method (includes other cations and DMSO) | 10⁸ | [12] |

| Electroporation | 10⁹ - 10¹⁰ | [10] |

Table 2: Comparison of Transformation Efficiencies for Different Methods.

Visualizing the Process: Diagrams and Workflows

To further clarify the principles and procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Logical flow of calcium chloride-mediated bacterial transformation.

Caption: Experimental workflow for CaCl2 transformation.

Conclusion

Calcium chloride-mediated transformation is a cornerstone of molecular biology, enabling a vast array of applications from basic research to the development of life-saving therapeutics. A thorough understanding of the underlying principles—charge neutralization, membrane perturbation, and the critical roles of temperature shifts—is paramount for troubleshooting and optimizing this essential technique. By adhering to detailed protocols and considering the factors that influence efficiency, researchers can consistently achieve successful transformation results, paving the way for future discoveries and innovations.

References

- 1. Frontiers | Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation [frontiersin.org]

- 2. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and cell wall composition of bacteria E. coli ( Gram negative) - Pedigogy [pedigogy.com]

- 4. biotechreality.com [biotechreality.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. bio-conferences.org [bio-conferences.org]

- 7. Video: Bacterial Transformation Using Heat Shock and Competent Cells [jove.com]

- 8. Calcium chloride transformation - Wikipedia [en.wikipedia.org]

- 9. Molecular mechanism of calcium-induced adsorption of DNA on zwitterionic phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asm.org [asm.org]

- 11. ck12.org [ck12.org]

- 12. grokipedia.com [grokipedia.com]

- 13. 大腸菌形質転換ワークフロー–四つの主要ステップ | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Transformation of E. coli (calcium chloride method) [kuchem.kyoto-u.ac.jp]